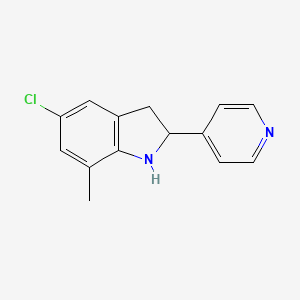

5-Chloro-7-methyl-2-(pyridin-4-yl)indoline

CAS No.:

Cat. No.: VC15933331

Molecular Formula: C14H13ClN2

Molecular Weight: 244.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13ClN2 |

|---|---|

| Molecular Weight | 244.72 g/mol |

| IUPAC Name | 5-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |

| Standard InChI | InChI=1S/C14H13ClN2/c1-9-6-12(15)7-11-8-13(17-14(9)11)10-2-4-16-5-3-10/h2-7,13,17H,8H2,1H3 |

| Standard InChI Key | AKTFDPCEZXGLIX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC2=C1NC(C2)C3=CC=NC=C3)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines an indoline scaffold—a bicyclic system featuring a benzene ring fused to a pyrrolidine ring—with a pyridin-4-yl group at position 2. Key substituents include:

-

Chlorine at C5: Enhances electron-withdrawing effects, influencing reactivity and binding interactions.

-

Methyl at C7: Introduces steric and electronic modulation, potentially affecting metabolic stability.

-

Pyridin-4-yl at C2: Provides a planar aromatic system capable of π-π stacking and hydrogen bonding.

The IUPAC name, 5-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole, reflects this substitution pattern. The canonical SMILES string CC1=CC(=CC2=C1NC(C2)C3=CC=NC=C3)Cl encodes the connectivity, while the InChIKey AKTFDPCEZXGLIX-UHFFFAOYSA-N uniquely identifies the stereochemical configuration.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.72 g/mol |

| Hydrogen Bond Donors | 1 (NH group) |

| Hydrogen Bond Acceptors | 3 (2 N in pyridine, 1 NH) |

| Topological Polar Surface Area | 30.5 Ų |

Synthesis and Derivative Development

Core Synthesis Strategies

The indoline scaffold is typically constructed via cyclization reactions. For 5-chloro-7-methyl-2-(pyridin-4-yl)indoline, a multi-step approach is employed:

-

Formation of the Indoline Core: Friedel-Crafts alkylation or reductive amination of nitroarenes generates the bicyclic structure.

-

Chlorination and Methylation: Electrophilic aromatic substitution introduces chlorine and methyl groups at C5 and C7, respectively.

-

Pyridine Attachment: Suzuki-Miyaura coupling or nucleophilic aromatic substitution links the pyridin-4-yl group to C2 .

Optimized Reaction Conditions

Recent advances utilize pressurized reactors (e.g., Q-Tube systems) to enhance yield and safety. For example, trifluoroacetic acid (TFA)-catalyzed reactions in ethanol at 130°C for 30 minutes achieve >90% yield for analogous pyrido-indole derivatives .

Table 2: Representative Synthetic Parameters

| Parameter | Condition |

|---|---|

| Catalyst | 10 mol% TFA |

| Solvent | Ethanol |

| Temperature | 130°C |

| Pressure | High (Q-Tube reactor) |

| Reaction Time | 30–40 minutes |

Biological Activity and Mechanisms

Antiproliferative Effects

5-Chloro-7-methyl-2-(pyridin-4-yl)indoline derivatives exhibit nanomolar potency against cancer cell lines. In EGFR-driven malignancies, analogs such as 5f and 5g demonstrate IC values of 68–85 nM, rivaling erlotinib (IC = 80 nM) . The chlorine atom at C5 enhances target binding by forming halogen bonds with kinase domains, while the pyridin-4-yl group stabilizes interactions via hydrophobic contacts .

Toll-Like Receptor (TLR) Modulation

Structural analogs with pyridin-4-yl substituents show dual TLR7/TLR8 antagonism. Compound 11 (a close derivative) inhibits TLR7 and TLR8 with IC values of 29 nM and 6.1 nM, respectively, outperforming earlier methoxyphenyl variants . The 4-yl configuration optimizes steric compatibility with TLR binding pockets, whereas 2-yl or 3-yl isomers reduce activity .

Table 3: Biological Activity of Selected Derivatives

| Compound | Target | IC (nM) | Selectivity (vs. TLR9) |

|---|---|---|---|

| 5f | EGFR WT | 68 | 10-fold |

| 11 | TLR7 | 29 | 55-fold |

| 21 | TLR7 | 0.7 | >100-fold |

Structure-Activity Relationships (SAR)

Impact of Substituents

-

C5 Chlorine: Removal reduces EGFR affinity by 5–10×, underscoring its role in hydrophobic interactions.

-

C7 Methyl: Methylation improves metabolic stability without compromising potency.

-

Pyridin-4-yl vs. Other Isomers: 4-yl substitution maximizes TLR7/8 inhibition (IC < 30 nM) compared to 2-yl (>10,000 nM) .

Cyclization Effects

Cyclizing the methoxyvinyl side chain into pyrido[3,4-b]indol-1-ones (e.g., 7a) boosts antiproliferative activity (GI = 54 nM vs. 76 nM for open-chain analogs) . This modification rigidifies the structure, enhancing target engagement.

Future Directions and Applications

Synthetic Challenges

Scalable synthesis remains a hurdle due to the multi-step sequence and high-pressure requirements. Flow chemistry and continuous manufacturing could address these limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume